Azido-PEG10-propargyl Azido-PEG10-propargyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16016744
InChI: InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2
SMILES:
Molecular Formula: C23H43N3O10
Molecular Weight: 521.6 g/mol

Azido-PEG10-propargyl

CAS No.:

Cat. No.: VC16016744

Molecular Formula: C23H43N3O10

Molecular Weight: 521.6 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG10-propargyl -

Specification

Molecular Formula C23H43N3O10
Molecular Weight 521.6 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2
Standard InChI Key MUFRDPZONKJOMH-UHFFFAOYSA-N
Canonical SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Structural and Chemical Properties of Azido-PEG10-Propargyl

Molecular Architecture

Azido-PEG10-propargyl is characterized by the following structural components:

  • Azide (-N₃): Reacts with alkynes, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) via click chemistry.

  • PEG10 Spacer: A hydrophilic 10-unit ethylene glycol chain that improves solubility and reduces aggregation.

  • Propargyl (-C≡CH): Participates in CuAAC or SPAAC reactions for covalent bond formation .

The molecular formula is C₂₃H₄₃N₃O₁₀, with a molecular weight of 521.6 g/mol .

Physicochemical Characteristics

PropertyValue
SolubilitySoluble in DMSO, water, ethanol
Storage Conditions-20°C (long-term stability)
Purity≥95% (HPLC)
StabilityStable under inert conditions

The PEG10 spacer confers flexibility and reduces steric hindrance, critical for maintaining the activity of conjugated biomolecules .

Synthesis and Characterization

Synthetic Routes

Azido-PEG10-propargyl is synthesized through a multi-step process:

  • PEG Functionalization: Propargyl bromide is reacted with PEG derivatives to introduce the alkyne group .

  • Azide Introduction: Sodium azide (NaN₃) displaces a leaving group (e.g., bromide) on the PEG backbone .

  • Purification: Chromatography or recrystallization ensures high purity .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR confirms propargyl (δ 3.41 ppm, triplet) and azide-associated peaks .

  • Mass Spectrometry: High-resolution MS validates the molecular weight (521.6 g/mol) .

  • FT-IR: Azide stretch at ~2100 cm⁻¹ and alkyne C≡C stretch at ~3300 cm⁻¹ .

Applications in PROTAC Development

Mechanism of Action in PROTACs

PROTACs degrade target proteins by recruiting E3 ubiquitin ligases. Azido-PEG10-propargyl serves as a critical linker:

  • E3 Ligase Ligand: Attached via the azide group.

  • Target Protein Ligand: Conjugated via the propargyl group .

Case Study: Insulin/GLP-1/Glucagon Triagonist

A triagonist (Compound 13) was synthesized using Azido-PEG10-propargyl to link insulin and a GLP-1R/GCGR coagonist peptide. The PEG10 spacer balanced receptor activation:

TriagonistPEG LengthhIR_pAKT EC₅₀ (nM)hGCGR EC₅₀ (nM)hGLP1R EC₅₀ (nM)
13PEG100.490.0890.082

The extended PEG10 spacer optimized pharmacokinetics while maintaining insulin receptor (hIR) activity .

Role in Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG10-propargyl reacts with alkynes in the presence of Cu(I) to form stable 1,2,3-triazoles. Applications include:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxins .

  • Surface Functionalization: Immobilizing biomolecules on nanoparticles .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

In copper-free conditions, the propargyl group reacts with DBCO or BCN-modified molecules. This is critical for:

  • In Vivo Labeling: Avoiding copper toxicity .

  • Live-Cell Imaging: Tracking lipid dynamics with minimal cellular disruption .

Comparative Analysis of PEG Linkers

LinkerPEG LengthFunctional GroupsApplications
Azido-PEG10-propargyl10Azide, PropargylPROTACs, ADCs, Click Chemistry
Bis-propargyl-PEG1010Two PropargylsDendrimer Synthesis
Azido-PEG10-amine10Azide, AmineBioconjugation, Peptide Synthesis

Azido-PEG10-propargyl’s bifunctionality offers superior versatility compared to monofunctional PEG linkers .

Challenges and Future Directions

Limitations

  • Copper Toxicity: CuAAC requires stringent removal of residual copper for in vivo use .

  • Cost: Multi-step synthesis increases production expenses .

Innovations

  • SPAAC Optimization: Developing faster cycloalkynes for improved reaction kinetics .

  • Hybrid Linkers: Combining Azido-PEG10-propargyl with cleavable motifs (e.g., disulfides) for stimuli-responsive drug release .

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